Coumermycin a1

Catalog No.
S524259
CAS No.
4434-05-3
M.F
C55H59N5O20
M. Wt
1110.092
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumermycin a1

CAS Number

4434-05-3

Product Name

Coumermycin a1

IUPAC Name

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C55H59N5O20

Molecular Weight

1110.092

InChI

InChI=1S/C55H59N5O20/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66)/t38-,39-,42+,43+,44-,45-,52-,53-/m1/s1

InChI Key

WTIJXIZOODAMJT-DHFGXMAYSA-N

SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)O)O)C)O

Solubility

Soluble in DMSO

Synonyms

Coumermycin

Description

The exact mass of the compound Coumermycin a1 is 1109.3753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity

Antiviral Activity

More recent research has investigated C-A1's potential as an antiviral agent. Studies have shown it can inhibit the replication of some viruses, including HIV, by targeting a cellular protein involved in viral replication. This research is still in the early stages, and further investigation is needed to determine its effectiveness and safety for antiviral applications.

Other Areas of Research

C-A1's ability to interact with cellular processes has also led to research into its potential applications in other areas, such as cancer therapy []. However, much of this research is preliminary, and further studies are needed to understand its full effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Exact Mass

1109.3753

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Coumermycin A1

Dates

Modify: 2023-08-15
1: Kincade JM, deHaseth PL. Bacteriophage lambda promoters pL and pR: sequence determinants of in vivo activity and of sensitivity to the DNA gyrase inhibitor, coumermycin. Gene. 1991 Jan 2;97(1):7-12. PubMed PMID: 1847348.
2: Vanden Broeck A, McEwen AG, Chebaro Y, Potier N, Lamour V. Structural Basis for DNA Gyrase Interaction with Coumermycin A1. J Med Chem. 2019 Apr 25;62(8):4225-4231. doi: 10.1021/acs.jmedchem.8b01928. Epub 2019 Apr 3. PubMed PMID: 30920824.
3: Xu H, Wang ZX, Schmidt J, Heide L, Li SM. Genetic analysis of the biosynthesis of the pyrrole and carbamoyl moieties of coumermycin A1 and novobiocin. Mol Genet Genomics. 2002 Nov;268(3):387-96. Epub 2002 Oct 11. PubMed PMID: 12436260.
4: Novotna J, Gust B, Kulik A, Spizek J, Heide L. Five gene products are required for assembly of the central pyrrole moiety of coumermycin A1. J Ind Microbiol Biotechnol. 2013 Aug;40(8):915-25. doi: 10.1007/s10295-013-1266-6. Epub 2013 May 8. PubMed PMID: 23652970.
5: Cele FN, Kumalo H, Soliman ME. Mechanism of Inhibition of Hsp90 Dimerization by Gyrase B Inhibitor Coumermycin A1 (C-A1) Revealed by Molecular Dynamics Simulations and Thermodynamic Calculations. Cell Biochem Biophys. 2016 Sep;74(3):353-63. doi: 10.1007/s12013-016-0743-8. Epub 2016 Jul 4. PubMed PMID: 27376828.
6: Pacholec M, Tao J, Walsh CT. CouO and NovO: C-methyltransferases for tailoring the aminocoumarin scaffold in coumermycin and novobiocin antibiotic biosynthesis. Biochemistry. 2005 Nov 15;44(45):14969-76. PubMed PMID: 16274243.
7: Schmutz E, Steffensky M, Schmidt J, Porzel A, Li SM, Heide L. An unusual amide synthetase (CouL) from the coumermycin A1 biosynthetic gene cluster from Streptomyces rishiriensis DSM 40489. Eur J Biochem. 2003 Nov;270(22):4413-9. PubMed PMID: 14622269.
8: Garneau-Tsodikova S, Stapon A, Kahne D, Walsh CT. Installation of the pyrrolyl-2-carboxyl pharmacophore by CouN1 and CouN7 in the late biosynthetic steps of the aminocoumarin antibiotics clorobiocin and coumermycin A1. Biochemistry. 2006 Jul 18;45(28):8568-78. PubMed PMID: 16834331.
9: Perronne CM, Malinverni R, Glauser MP. Treatment of Staphylococcus aureus endocarditis in rats with coumermycin A1 and ciprofloxacin, alone or in combination. Antimicrob Agents Chemother. 1987 Apr;31(4):539-43. PubMed PMID: 3606060; PubMed Central PMCID: PMC174774.
10: Neu HC, Chin NX, Labthavikul P. Antibacterial activity of coumermycin alone and in combination with other antibiotics. Antimicrob Agents Chemother. 1984 Jun;25(6):687-9. PubMed PMID: 6331295; PubMed Central PMCID: PMC185623.
11: Garneau S, Dorrestein PC, Kelleher NL, Walsh CT. Characterization of the formation of the pyrrole moiety during clorobiocin and coumermycin A1 biosynthesis. Biochemistry. 2005 Mar 1;44(8):2770-80. PubMed PMID: 15723521.
12: Fedorko J, Katz S, Allnoch H. In vitro activity of coumermycin A1. Appl Microbiol. 1969 Nov;18(5):869-73. PubMed PMID: 4391844; PubMed Central PMCID: PMC378103.
13: Samuels DS, Garon CF. Coumermycin A1 inhibits growth and induces relaxation of supercoiled plasmids in Borrelia burgdorferi, the Lyme disease agent. Antimicrob Agents Chemother. 1993 Jan;37(1):46-50. PubMed PMID: 8381639; PubMed Central PMCID: PMC187602.
14: Li SM, Westrich L, Schmidt J, Kuhnt C, Heide L. Methyltransferase genes in Streptomyces rishiriensis: new coumermycin derivatives from gene-inactivation experiments. Microbiology. 2002 Oct;148(Pt 10):3317-26. PubMed PMID: 12368465.
15: Jovanovich SB, Lebowitz J. Estimation of the effect of coumermycin A1 on Salmonella typhimurium promoters by using random operon fusions. J Bacteriol. 1987 Oct;169(10):4431-5. PubMed PMID: 2820924; PubMed Central PMCID: PMC213804.
16: Sekiguchi J, Stivers JT, Mildvan AS, Shuman S. Mechanism of inhibition of vaccinia DNA topoisomerase by novobiocin and coumermycin. J Biol Chem. 1996 Jan 26;271(4):2313-22. PubMed PMID: 8567695.
17: Farrar MA, Olson SH, Perlmutter RM. Coumermycin-induced dimerization of GyrB-containing fusion proteins. Methods Enzymol. 2000;327:421-9. PubMed PMID: 11045000.
18: Siebenberg S, Burkard N, Knuplesch A, Gust B, Grond S, Heide L. Two pathways for pyrrole formation in coumermycin A(1) biosynthesis: the central pyrrole moiety is formed from L-threonine. Chembiochem. 2011 Nov 25;12(17):2677-85. doi: 10.1002/cbic.201100494. Epub 2011 Sep 27. PubMed PMID: 21953874.
19: KAWAGUCHI H, NAITO T, TSUKIURA H. STUDIES ON COUMERMYCIN. A NEW ANTIBIOTIC. II. STRUCTURE OF COUMERMYCIN A1. J Antibiot (Tokyo). 1965 Jan;18:11-25. PubMed PMID: 14285468.
20: Zhao HF, Boyd J, Jolicoeur N, Shen SH. A coumermycin/novobiocin-regulated gene expression system. Hum Gene Ther. 2003 Nov 20;14(17):1619-29. PubMed PMID: 14633404.

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